molecular formula C10H8F2N4O B2535351 N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-32-4

N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2535351
CAS No.: 1207027-32-4
M. Wt: 238.198
InChI Key: ZTROLIGSCPATSA-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyl-substituted triazole core and a 3,4-difluorophenyl amide group.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c1-16-5-9(14-15-16)10(17)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTROLIGSCPATSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-difluorophenylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses.

Medicine: The compound is being investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural and functional distinctions between the target compound and related triazole-carboxamide derivatives:

Compound Name Substituents on Triazole Core Amide Group Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
N-(3,4-Difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 1-methyl 3,4-difluorophenyl ~250.2* Not explicitly reported
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 1-(2,6-difluorophenyl)methyl None (carboxamide unsubstituted) ~279.2 Antiepileptic (AED activity)
N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3-fluoro-4-methylphenyl), 5-methyl 2,5-difluorophenyl ~350.3 Not explicitly reported
1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3,4-dimethylphenyl), 5-methyl 4-fluorophenyl ~324.4 Lab use (discontinued commercial product)
CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) 1-(chlorobenzoyl-dichlorobenzyl), 5-amino None (carboxamide unsubstituted) ~439.7 Calcium influx inhibitor, cytostatic

*Estimated based on analogous structures.

Key Insights from Structural Comparisons

The 3,4-difluorophenyl amide moiety may improve metabolic stability relative to non-fluorinated analogues (e.g., CAI’s chlorinated benzyl group), as fluorine atoms resist oxidative degradation .

Impact of Fluorine Positioning :

  • Substitution at the 3,4-positions on the phenyl ring (target compound) vs. 2,5-positions ( compound) alters electronic distribution and binding affinity. The 3,4-difluoro configuration may enhance interactions with aromatic residues in target proteins .

Role of Additional Functional Groups: 5-Methyl or 5-amino substituents (e.g., in CAI or compounds) introduce steric or hydrogen-bonding capabilities, which can modulate target selectivity. The absence of these groups in the target compound suggests a distinct pharmacophore .

Pharmacokinetic and Metabolic Considerations

  • CAI Metabolites: CAI undergoes phase I metabolism to yield inactive benzophenone (M1) and triazole fragments, highlighting the susceptibility of certain substituents (e.g., chlorobenzoyl groups) to enzymatic cleavage . The target compound’s simpler structure (lacking labile chlorinated groups) may confer improved metabolic stability.

Biological Activity

N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H8F2N4O
  • Molecular Weight : 236.19 g/mol
  • CAS Number : 1364193-40-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Morphological changes such as membrane blebbing and chromatin condensation were observed in treated cells.
  • DNA Damage : The compound was found to induce DNA fragmentation and reduced mitochondrial membrane potential in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity against several pathogens:

  • Tested Microorganisms : Escherichia coli and Staphylococcus aureus.
  • Inhibition Zones : Compounds with similar structures exhibited inhibition zones comparable to standard antibiotics.

Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)Pathway/Mechanism
AnticancerMCF-71.1Apoptosis induction
HCT-1162.6DNA damage
HepG21.4Mitochondrial dysfunction
AntimicrobialE. coli-Bacterial cell wall disruption
S. aureus-Inhibition of protein synthesis

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines with an observed increase in apoptotic markers.

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against common bacterial strains. The findings revealed that the compound exhibited a strong inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment for bacterial infections.

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